Travoprost 5,6-trans isomer, with the chemical formula and a molecular weight of 500.55 g/mol, is an inactive isomer of Travoprost, a synthetic prostaglandin analog used primarily in the treatment of glaucoma. This compound is classified under prostaglandin analogs and is specifically known for its ocular hypotensive effects, which help reduce intraocular pressure in patients with glaucoma or ocular hypertension.
Travoprost 5,6-trans isomer can be sourced from various chemical suppliers and is often utilized for pharmaceutical analytical testing. It falls under the category of prostaglandin analogs and is recognized for its role in enhancing aqueous humor outflow in the eye, thus contributing to lower intraocular pressure. Its CAS number is 1563176-59-9, which aids in its identification within chemical databases.
The synthesis of Travoprost involves a complex multi-step process that includes a total of 22 synthetic steps, with the longest linear sequence comprising 16 steps starting from 3-hydroxybenzotrifluoride. The synthesis pathway typically employs techniques such as esterification and various organic reactions to construct the complex molecular framework necessary for the final product .
The synthesis can be summarized as follows:
The molecular structure of Travoprost 5,6-trans isomer can be represented by its InChI key: MKPLKVHSHYCHOC-JPVYXPJZSA-N. The compound features several functional groups including hydroxyl groups and an ester moiety that contribute to its biological activity.
The structural formula can be expressed as follows:
The chemical reactions involving Travoprost 5,6-trans isomer primarily focus on its stability and interactions with other compounds in formulations. For instance, studies have shown that this isomer can be involved in degradation pathways when exposed to light or heat during storage .
Additionally, the compound's interaction with preservatives like benzalkonium chloride in eye drop formulations has been noted to influence its stability and efficacy.
Travoprost 5,6-trans isomer acts primarily through its interaction with the FP prostanoid receptor. By binding to this receptor, it facilitates increased outflow of aqueous humor via both trabecular meshwork and uveoscleral pathways. This mechanism effectively reduces intraocular pressure.
Pharmacokinetics: The presence of an ester moiety enhances penetration into the aqueous humor, allowing for effective therapeutic action within the eye .
Result of Action: The primary outcome of this action is a significant reduction in intraocular pressure, which is crucial for managing conditions like glaucoma.
Travoprost 5,6-trans isomer exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves in different formulations and environments .
Travoprost 5,6-trans isomer finds its primary application in pharmaceutical research related to glaucoma treatments. It serves as a reference standard for analytical testing and quality control in drug formulation processes. Its role as an inactive isomer also aids researchers in studying the pharmacological effects of active prostaglandin analogs without confounding results from active components.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3